molecular formula C12H17ClN2 B8599371 5-Chloro-2-piperidino-benzylamine

5-Chloro-2-piperidino-benzylamine

Cat. No.: B8599371
M. Wt: 224.73 g/mol
InChI Key: VYZAEIKBLFDHLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-2-piperidino-benzylamine is a benzylamine derivative featuring a chlorine substituent at the 5-position of the aromatic ring and a piperidine moiety at the 2-position. Its molecular structure combines a benzylamine backbone with heterocyclic and halogen substituents, which are critical for modulating physicochemical properties and biological interactions. The compound’s piperidine group may enhance lipophilicity and influence receptor binding, as seen in related kinase-targeting molecules .

Properties

Molecular Formula

C12H17ClN2

Molecular Weight

224.73 g/mol

IUPAC Name

(5-chloro-2-piperidin-1-ylphenyl)methanamine

InChI

InChI=1S/C12H17ClN2/c13-11-4-5-12(10(8-11)9-14)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7,9,14H2

InChI Key

VYZAEIKBLFDHLW-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)Cl)CN

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparisons

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features
5-Chloro-2-piperidino-benzylamine Cl (5), Piperidine (2) C₁₂H₁₇ClN₂ ~224.7 (calculated) Piperidine enhances basicity
5-Chloro-2-methylbenzylamine Cl (5), Methyl (2) C₈H₁₀ClN 155.6 Simpler alkyl substituent
5-Chloro-2-(4-ethylpiperazin-1-yl)aniline Cl (5), Piperazine (2) C₁₂H₁₇ClN₃ 238.7 Piperazine increases polarity
  • Methyl vs. Piperidine : Replacing piperidine with a methyl group (as in 5-Chloro-2-methylbenzylamine) simplifies the structure, reducing molecular weight by ~69 g/mol. This likely diminishes receptor-binding specificity, as observed in kinase inhibitors where bulky substituents enhance target engagement .

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